Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring structure allows for versatile interactions with various biomolecules, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-5-carboxylate
- Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
- Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-sulfonate
Uniqueness
Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2/c1-15-6(14)5-4(11)2-13(12-5)3-7(8,9)10/h2H,3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICNYKRQUPDDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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